molecular formula C11H13ClN2O2 B7607150 2-[(2-chlorophenyl)formamido]-N,N-dimethylacetamide

2-[(2-chlorophenyl)formamido]-N,N-dimethylacetamide

Cat. No.: B7607150
M. Wt: 240.68 g/mol
InChI Key: HXILHCUDACTXRN-UHFFFAOYSA-N
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Description

2-[(2-chlorophenyl)formamido]-N,N-dimethylacetamide is an organic compound with a complex structure It is characterized by the presence of a chlorophenyl group attached to a formamido moiety, which is further connected to an N,N-dimethylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorophenyl)formamido]-N,N-dimethylacetamide typically involves the reaction of 2-chlorobenzoyl chloride with N,N-dimethylacetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorophenyl)formamido]-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-[(2-chlorophenyl)formamido]-N,N-dimethylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be used in studies involving enzyme inhibition or protein interactions.

    Industry: It can be used in the production of specialty chemicals or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)formamido]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The chlorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The formamido and dimethylacetamide groups may enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chlorophenyl)formamide: Similar structure but lacks the dimethylacetamide group.

    N-(4-Amino-2-chlorophenyl)formamido]-N,N-dimethylacetamide: Contains an amino group instead of a formamido group.

Uniqueness

2-[(2-chlorophenyl)formamido]-N,N-dimethylacetamide is unique due to the combination of its chlorophenyl, formamido, and dimethylacetamide groups. This combination imparts specific chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

2-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-14(2)10(15)7-13-11(16)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXILHCUDACTXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CNC(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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